Cas no 459414-01-8 (3-(3,4-dimethylbenzenesulfonamido)propanoic acid)

3-(3,4-Dimethylbenzenesulfonamido)propanoic acid is a sulfonamide derivative featuring a propanoic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure, incorporating both a sulfonamide linkage and a carboxylic acid moiety, allows for further derivatization, enabling the development of bioactive compounds. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving membrane permeability in drug design. This compound is particularly useful in medicinal chemistry for the synthesis of enzyme inhibitors or receptor modulators due to its balanced reactivity and stability. Its well-defined chemical properties ensure consistent performance in research and industrial applications.
3-(3,4-dimethylbenzenesulfonamido)propanoic acid structure
459414-01-8 structure
Product Name:3-(3,4-dimethylbenzenesulfonamido)propanoic acid
CAS No:459414-01-8
MF:C11H15NO4S
MW:257.30610203743
CID:3028288
PubChem ID:730272
Update Time:2025-10-19

3-(3,4-dimethylbenzenesulfonamido)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-DIMETHYL-BENZENESULFONYLAMINO)-PROPIONIC ACID
    • 3-(3,4-dimethylbenzenesulfonamido)propanoic acid
    • Oprea1_279373
    • HY-W028183
    • AKOS000270395
    • 459414-01-8
    • CS-0072207
    • G35012
    • F1174-1164
    • 3-[(3,4-dimethylphenyl)sulfonylamino]propanoic Acid
    • SR-01000010668
    • EN300-04726
    • SR-01000010668-1
    • JTA41401
    • N-[(3,4-Dimethylphenyl)sulfonyl]-beta-alanine
    • Z45532316
    • 3-(3,4-dimethylbenzenesulfonamido)propanoicacid
    • Inchi: 1S/C11H15NO4S/c1-8-3-4-10(7-9(8)2)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
    • InChI Key: IQVMYGSVWQCJFR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(NCCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 257.07217913Da
  • Monoisotopic Mass: 257.07217913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 91.9Ų

3-(3,4-dimethylbenzenesulfonamido)propanoic acid Pricemore >>

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Additional information on 3-(3,4-dimethylbenzenesulfonamido)propanoic acid

Introduction to 3-(3,4-dimethylbenzenesulfonamido)propanoic acid (CAS No. 459414-01-8)

3-(3,4-dimethylbenzenesulfonamido)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 459414-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The molecular structure of 3-(3,4-dimethylbenzenesulfonamido)propanoic acid incorporates a sulfonamide functional group linked to a propionic acid moiety, with the aromatic ring substituted at the 3 and 4 positions by methyl groups. This unique configuration imparts distinct chemical and pharmacological properties, making it a valuable candidate for further investigation in drug discovery and molecular biology.

The sulfonamide moiety is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. In the case of 3-(3,4-dimethylbenzenesulfonamido)propanoic acid, the presence of the aromatic ring and the propionic acid side chain suggests potential applications in modulating metabolic pathways and signaling cascades. Recent studies have highlighted the importance of sulfonamides in developing novel therapeutic agents, particularly in the treatment of infectious diseases, inflammatory disorders, and cancer. The structural features of this compound may enable it to interact with specific targets in a manner that could lead to innovative treatments.

One of the most compelling aspects of 3-(3,4-dimethylbenzenesulfonamido)propanoic acid is its versatility in synthetic chemistry. The compound can serve as a building block for more complex molecules, allowing researchers to explore new derivatives with enhanced pharmacological properties. For instance, modifications to the sulfonamide group or the propionic acid moiety could lead to improved solubility, bioavailability, or target specificity. This flexibility makes it an attractive scaffold for medicinal chemists aiming to develop next-generation drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 3-(3,4-dimethylbenzenesulfonamido)propanoic acid with greater accuracy. These tools have been instrumental in identifying potential drug candidates that could modulate key biological pathways associated with various diseases. By leveraging these technologies, scientists can accelerate the discovery process and bring new therapeutic options to patients more quickly.

The pharmaceutical industry has shown increasing interest in sulfonamide derivatives due to their broad spectrum of biological activities. 3-(3,4-dimethylbenzenesulfonamido)propanoic acid exemplifies this trend by combining structural features that are known to enhance bioactivity. Its potential applications range from antimicrobial agents to inhibitors of enzymes involved in cancer progression. The compound’s ability to interact with biological targets in a selective manner makes it a promising candidate for further development.

In addition to its pharmaceutical applications, 3-(3,4-dimethylbenzenesulfonamido)propanoic acid may find utility in other areas of research, such as agrochemicals and material science. The sulfonamide group’s reactivity allows for diverse chemical transformations, which could be exploited to create novel materials with specific properties. For example, derivatives of this compound could be used as intermediates in synthesizing polymers or coatings with enhanced durability and functionality.

The synthesis of 3-(3,4-dimethylbenzenesulfonamido)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protection-deprotection strategies are commonly used in its preparation.

As research continues to uncover new biological functions and therapeutic applications for sulfonamide compounds, 3-(3,4-dimethylbenzenesulfonamido)propanoic acid is poised to play a significant role in drug development pipelines. Its unique structural features offer opportunities for innovation across multiple disciplines, from medicine to materials science. By understanding its chemical properties and potential interactions with biological targets, scientists can harness its full potential and contribute to advancements that benefit society.

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